molecular formula C20H18O8 B1249996 8,8'-Diferulic acid

8,8'-Diferulic acid

Cat. No.: B1249996
M. Wt: 386.4 g/mol
InChI Key: SPKZMOSDXTYXLK-FNCQTZNRSA-N
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Description

8,8'-Diferulic acid is an organic compound belonging to the class of lignans and neolignans, formed by the oxidative dimerization of ferulic acid . It is a significant component of plant cell walls, particularly in grasses like corn and wheat, where it cross-links polysaccharide chains and lignin, contributing to structural integrity . This cross-linking function is a key area of study in plant biochemistry and biorefining, as it influences the enzymatic conversion of lignocellulosic biomass into biofuels and chemicals . In research settings, this compound is valued for its potent biological activities. It demonstrates superior antioxidant properties compared to its ferulic acid monomer, effectively inhibiting lipid peroxidation and scavenging free radicals in both lipid and aqueous phases . These attributes make it a compound of interest for investigating cellular oxidative stress and for assessing the health benefits of whole-grain cereals . Critical studies have shown that, once released from dietary fiber by microbial esterases in the intestine, free diferulic acids can be absorbed into the circulatory system of mammals, underscoring their potential bioavailability and bioactivity . This high-purity this compound is synthesized and isolated for use as a critical reference standard in various analytical methods, including GC-MS, HPLC, and NMR . Its primary research applications include serving as a standard for quantifying diferulates in plant materials, studying its role in plant cell wall architecture, and probing its mechanism of action as a natural antioxidant in biochemical and nutritional studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2E,3E)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C20H18O8/c1-27-17-9-11(3-5-15(17)21)7-13(19(23)24)14(20(25)26)8-12-4-6-16(22)18(10-12)28-2/h3-10,21-22H,1-2H3,(H,23,24)(H,25,26)/b13-7+,14-8+

InChI Key

SPKZMOSDXTYXLK-FNCQTZNRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C(=O)O)\C(=C/C2=CC(=C(C=C2)O)OC)\C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)O)C(=O)O)O

Synonyms

4-hydroxy-3-methoxycinnamic acid
8,8'-diferulic acid
ferulic acid
ferulic acid, (E)-isomer
ferulic acid, (Z)-isomer
ferulic acid, monosodium salt
sodium ferulate

Origin of Product

United States

Natural Occurrence and Distribution of 8,8 Diferulic Acid

Distribution Across Plant Species

Research has identified 8,8'-diferulic acid in a range of plants, with particularly high levels observed in the grass family (Poaceae). wikipedia.org It is also found in other plants such as sugar beet and the Chinese water chestnut. wikipedia.orgnih.govacs.orgacs.org

Poaceae (Grasses): Members of the grass family, including important cereal grains like maize, wheat, barley, and rye, contain significant amounts of diferulic acids. wikipedia.orgebi.ac.ukfoodb.cawikipedia.orgwikiwand.comknapsackfamily.com While 8-O-4'-diferulic acid often predominates in grasses, this compound is also a notable component. wikipedia.org In maize bran, for example, several diferulic acid isomers, including the 8,8'-tetrahydrofuran (THF) form, have been identified. wikipedia.org Studies on wheat have also revealed the presence of various diferulic acids, highlighting the complexity of phenolic cross-linking in this major crop. d-nb.info

Sugar Beet: The cell walls of sugar beet pulp are another source of diferulic acids, with 8,5'-diferulic acid being the most predominant. ebi.ac.ukwikipedia.orgwikiwand.comresearchgate.net However, this compound is also present. wur.nl

Chinese Water Chestnut: This aquatic vegetable is noteworthy for its thermally stable texture, a property that has been linked to the presence of specific diferulic acid cross-links. nih.govacs.orgacs.orgthegoodscentscompany.com Research has specifically implicated the aryltetralin (AT) form of this compound in maintaining cell-cell adhesion and texture even after cooking. nih.govacs.orgacs.orgresearchgate.net The loss of this particular dehydrodimer during alkali extraction coincides with a reduction in tissue strength. nih.govacs.orgacs.org

Table 1: Occurrence of this compound and Other Diferulates in Various Plant Species

Plant SpeciesFamilyPredominant Diferulic Acid(s)Presence of this compoundReferences
Grasses (general)Poaceae8-O-4'-DiFAPresent wikipedia.org
Maize (Zea mays)PoaceaeVaries by tissuePresent (including THF form) wikipedia.orgebi.ac.ukfoodb.cawikipedia.org
Wheat (Triticum aestivum)PoaceaeVaries by tissuePresent knapsackfamily.comd-nb.info
Barley (Hordeum vulgare)Poaceae5,5'-DiFA (in bran)Present wikipedia.orgebi.ac.ukwikipedia.org
Rye (Secale cereale)PoaceaeVariesPresent ebi.ac.ukfoodb.cawikipedia.org
Sugar Beet (Beta vulgaris)Amaranthaceae8,5'-DiFAPresent wikipedia.orgebi.ac.ukwikipedia.orgwikiwand.comresearchgate.netwur.nl
Chinese Water Chestnut (Eleocharis dulcis)Cyperaceae8,8'-DiFA (AT form) implicated in texturePresent (AT form is significant) wikipedia.orgnih.govacs.orgacs.orgresearchgate.net

Localization within Lignocellulosic Biomass

Diferulic acids, including the 8,8' isomer, are integral components of the lignocellulosic matrix of plant cell walls. researchgate.net Lignocellulose is a complex composite of cellulose (B213188), hemicellulose (like arabinoxylans), and lignin (B12514952) that provides structural support to plants. These cross-linking agents are found in both primary and secondary cell walls. nih.gov Their presence contributes to the recalcitrance of biomass, which is its natural resistance to enzymatic degradation. researchgate.net In pine hypocotyls, this compound has been identified as a key phenolic acid whose concentration changes with age and location along the hypocotyl axis, suggesting a role in cell wall stiffening during growth. oup.comresearchgate.net

Association with Specific Cell Wall Polysaccharides and Lignin

The structural role of this compound is defined by its ability to form covalent cross-links between different polymers within the cell wall. These linkages are critical for the wall's architecture and function.

Ester Linkages to Arabinoxylans

In the cell walls of grasses, ferulic acid is primarily attached to arabinoxylans through ester bonds. nih.govresearchgate.net Arabinoxylans are a major type of hemicellulose in these plants. nih.gov The ferulic acid molecules, once attached to the arabinoxylan chains, can then undergo oxidative coupling to form various diferulic acid bridges, including this compound. agriculturejournals.czagriculturejournals.cz This dimerization effectively cross-links two separate arabinoxylan chains, contributing to the formation of a strong, three-dimensional network. nih.govnih.gov The isolation of diferuloylated oligosaccharides from sources like maize bran provides direct evidence for this intermolecular cross-linking. agriculturejournals.czagriculturejournals.cz

Interactions with Pectin and Xyloglucans

While the association of ferulic acid and its dimers with arabinoxylans in grasses is well-established, their interaction with other polysaccharides is also significant, particularly in dicotyledonous plants.

Pectin: In dicots like sugar beet, ferulic acid is ester-linked to pectic polysaccharides, specifically to arabinan (B1173331) and galactan side chains of rhamnogalacturonan I. researchgate.netfrontiersin.org Oxidative coupling of these ferulate residues can lead to the formation of diferulic acid cross-links within the pectic network. researchgate.net The isolation of a dehydrodiferuloylated oligoarabinan from sugar beet cell walls confirms that pectic arabinans can be covalently cross-linked by diferulates. researchgate.net

Xyloglucans: Ferulic acid has also been found esterified to xyloglucans, another type of hemicellulose, in bamboo. frontiersin.org Xyloglucans are known to form a network with cellulose microfibrils, and the potential for ferulate-mediated cross-linking could further reinforce this structure. annualreviews.orgnih.gov

Formation of Cross-Links between Polysaccharides and Lignin

Beyond linking polysaccharide chains to each other, diferulic acids are also involved in creating bridges between polysaccharides and lignin. foodb.caresearchgate.net Ferulate residues attached to polysaccharides can participate in radical coupling reactions during the process of lignification. researchgate.netnih.gov This results in the incorporation of ferulates and diferulates into the growing lignin polymer, forming ester-ether linkages that covalently connect polysaccharides like arabinoxylans to lignin. researchgate.netresearchgate.net This extensive cross-linking between the hemicellulose and lignin phases creates a highly reinforced and rigid cell wall structure. researchgate.net

Biosynthetic Pathways and Formation Mechanisms of 8,8 Diferulic Acid

Oxidative Coupling of Ferulic Acid Monomers

The fundamental mechanism for the synthesis of 8,8'-diferulic acid is the oxidative coupling of ferulic acid. hmdb.ca This process involves the formation of a covalent bond between two ferulic acid molecules. The reaction is a dehydrogenation process that results in various isomeric forms of diferulic acid, with the specific linkage depending on the reaction conditions and the catalytic enzymes involved. wikipedia.orgnih.gov In the case of this compound, the bond is formed between the C8 carbons of the propenyl side chains of two ferulic acid molecules. researchgate.netscience.gov

The oxidative dimerization of ferulic acid is predominantly catalyzed by peroxidases (EC 1.11.1.7). tno.nloregonstate.edu These enzymes are found in the cell walls of plants and utilize hydrogen peroxide to oxidize substrate molecules. nih.govacs.org The general mechanism involves the peroxidase enzyme abstracting a hydrogen atom from the phenolic hydroxyl group of ferulic acid, which generates a resonance-stabilized phenoxy radical. regimenlab.ca These radicals can then couple in a variety of ways to form different diferulic acid isomers. regimenlab.ca

Studies have shown that cell wall-bound peroxidases are directly involved in the formation of diferulic acid cross-links. researchgate.netnih.gov For instance, research on pine hypocotyls demonstrated that peroxidase activity against ferulic acid was present in both the apoplastic fluid and ionically and covalently bound to the cell walls, and this activity increased with tissue age. researchgate.netnih.gov This suggests a key role for these enzymes in cell wall stiffening through the dimerization of ferulic acid. researchgate.netnih.gov Horseradish peroxidase is a well-studied enzyme that has been used in vitro to synthesize various diferulates from ferulic acid esters. researchgate.net

The following table summarizes findings on peroxidase-catalyzed ferulic acid dimerization:

Plant/SystemPeroxidase LocationKey FindingsReference
Pinus pinaster (Pine) HypocotylsApoplastic fluid, ionically and covalently bound to cell wallsPeroxidase activity increased with hypocotyl age, correlating with an increase in this compound. This suggests a role in cell wall stiffening. researchgate.netnih.gov
Beta vulgaris (Beet Root)Cell wallsIncubation with H₂O₂ increased diferulic acid content (including 8-O-4'-, 5,5'-, and 8,5'- isomers) and tissue firmness, indicating peroxidase-mediated cross-linking. acs.org
Maize Cell Suspension CulturesCell walls and protoplasmBoth intracellular and extracellular formation of diferulates were observed, with peroxidase involvement in the apoplastic (extracellular) coupling. nih.gov
In vitro (Horseradish Peroxidase)---Successfully used to synthesize various diferulate isomers, including 5-5' and 8-5', from ethyl ferulate. researchgate.net

Hydrogen peroxide (H₂O₂) is a crucial co-substrate for peroxidases in the oxidative coupling of ferulic acid. nih.govacs.org It acts as the oxidizing agent that allows the peroxidase to generate the ferulate radicals necessary for dimerization. acs.orgresearchgate.net The presence of H₂O₂ in the cell wall environment can trigger the cross-linking of feruloylated polysaccharides, leading to a strengthening of the cell wall structure. acs.org

The generation of H₂O₂ can be part of the plant's natural metabolic processes and can also be induced by external stimuli, such as pathogen attacks, which triggers an "oxidative burst". nih.gov This rapid increase in H₂O₂ production provides the necessary substrate for peroxidases to catalyze the formation of diferulic acid bridges, thus reinforcing the cell wall as a defense mechanism. nih.gov In laboratory settings, the addition of an H₂O₂-generating system to plant tissues has been shown to significantly increase the formation of diferulic acids. nih.govacs.org

Enzymatic Catalysis: Role of Peroxidases

Intracellular versus Extracellular Dimerization Processes

The dimerization of ferulic acid is not confined to a single location within the plant cell. Evidence suggests that these processes occur both inside the cell (intracellularly) and outside the cell membrane in the cell wall (extracellularly). nih.gov

Intracellular Dimerization: Feruloylation of polysaccharides, specifically the attachment of ferulic acid to arabinoxylans, occurs within the Golgi apparatus. nih.gov Following this, oxidative coupling to form diferulate bridges can also be initiated within the Golgi. nih.gov However, research suggests that intracellular formation may be limited to specific isomers. One study indicated that the intracellular formation of ferulic acid dimers is restricted to 8,5'-diferulic acid. ebi.ac.uk

Factors Influencing Dimerization Specificity and Isomer Distribution

The formation of specific diferulic acid isomers, such as this compound, over others is a complex process influenced by several factors. The exact mechanisms that dictate the final distribution of isomers are not fully elucidated, but research points to a few key determinants:

Enzyme Specificity: While peroxidases are the primary enzymes involved, different isoforms of peroxidases may exhibit different substrate specificities and catalytic mechanisms, potentially favoring the formation of certain linkages over others. nih.gov The specific type of peroxidase present in a particular tissue or cellular compartment could therefore influence the isomer profile.

Substrate Presentation: The orientation and proximity of ferulic acid residues on the polysaccharide chains can sterically hinder or favor certain coupling reactions. The way ferulic acid is presented to the enzyme on the polymer backbone is likely a critical factor in determining the resulting dimer.

Reaction Environment: The physicochemical conditions of the local environment, such as pH and the presence of other molecules, can influence the reactivity and stability of the ferulate radicals, thereby affecting the final products of the dimerization reaction. researchgate.net For example, studies using different solvents in in vitro reactions have shown an impact on the yield and type of dimers formed. researchgate.net

Plant Species and Tissue Type: The distribution of diferulic acid isomers varies significantly between different plant species and even between different tissues within the same plant. wikipedia.org For example, 5,5'-diferulic acid is predominant in barley bran, whereas the 8-O-4' isomer is more common in grasses generally. wikipedia.org In hypocotyls of Pinus pinaster, the 8,8'-coupled isomer was found to be the most abundant dehydrodiferulate. researchgate.netscience.govnih.gov

The table below highlights the predominant diferulic acid isomers found in various plant sources:

Plant SourcePredominant Diferulic Acid Isomer(s)Reference
Grasses (general)8-O-4'-DiFA wikipedia.org
Barley Bran5,5'-DiFA wikipedia.org
Sugar Beet8,5'-DiFA wikipedia.org
Pinus pinaster Hypocotyls8,8'-DiFA researchgate.netnih.gov
Rye BreadFerulic acid dehydrodimers (various) wikipedia.org

This variability underscores the complex regulation of ferulic acid dimerization in plants.

Isolation and Purification Methodologies for 8,8 Diferulic Acid

Extraction from Plant Biomass Materials

8,8'-Diferulic acid is typically found ester-linked to polysaccharides within the cell walls of plants, particularly in grasses like maize and wheat. frontiersin.orgwikipedia.org Therefore, the initial step involves cleaving these ester bonds to release the diferulic acids into a soluble form.

Alkaline hydrolysis, or saponification, is the most common method used to cleave the ester linkages between diferulic acids and plant cell wall polysaccharides. mdpi.com This procedure involves treating the plant biomass, often after a destarching step, with a strong base, typically sodium hydroxide (B78521) (NaOH). nih.govebi.ac.uk The strength of the alkaline solution and the duration of the treatment are critical parameters that influence the yield of the released phenolic compounds.

Research has shown that sequential hydrolysis with increasing concentrations of NaOH can be effective. tandfonline.com For instance, wheat bran can be treated sequentially with NaOH concentrations ranging from 0.1 M to 2.0 M. tandfonline.com A common approach for materials like maize bran involves saponification with 2 M NaOH for several hours (e.g., 18-20 hours) at room temperature under an inert atmosphere to prevent oxidation. nih.govacs.orguni-hamburg.de Following hydrolysis, the mixture is acidified to protonate the phenolic acids, rendering them soluble in organic solvents for subsequent extraction. wikipedia.org

To enhance extraction efficiency and reduce processing time, microwave-assisted extraction (MAE) with alkaline solutions has been explored. Studies have demonstrated that using 2 M NaOH for a short duration, such as 90 seconds, under microwave irradiation can effectively release bound phenolic acids from sorghum and maize bran. up.ac.zaacs.org

Table 1: Examples of Alkaline Hydrolysis Conditions for Diferulic Acid Extraction

Plant Source Reagent Conditions Reference
Destarched Maize Bran NaOH Saponification followed by ether extraction. nih.govebi.ac.uk
Wheat Bran NaOH Sequential hydrolysis (0.1 M, 0.5 M, 1.0 M, 2.0 M NaOH for 24h each). tandfonline.com
Insoluble Dietary Fiber 2 M NaOH 18 hours, in the dark, under N2. uni-hamburg.de
Corn Stover NaOH Hydrolysis to release di-acids. researchgate.net
Sorghum and Maize Bran 2 M NaOH Microwave-assisted extraction for 90 seconds. up.ac.zaacs.org

Once the diferulic acids are liberated by hydrolysis and the resulting solution is acidified (typically to pH < 2), solvent extraction is employed to separate the phenolic compounds from the aqueous, carbohydrate-rich phase. wikipedia.orgnih.gov Organic solvents that are immiscible with water are used for this purpose.

The choice of solvent is crucial for efficient extraction. Diethyl ether and ethyl acetate (B1210297) are the most frequently used solvents for this step. nih.govnih.govuni-hamburg.de The acidified hydrolysate is repeatedly extracted with the organic solvent. The organic phases are then combined, dried to remove residual water, and the solvent is evaporated under reduced pressure to yield a crude extract rich in a mixture of monomeric and dimeric phenolic acids. nih.govacs.org

In some protocols, a pre-extraction with a non-polar solvent like hexane (B92381) is performed on the acidified hydrolysate to remove lipids before extracting the phenolic acids with a more polar solvent like ethyl acetate. acs.org For free phenolic compounds not bound to the cell wall, direct extraction using methods like pressurized hot water or aqueous ethanol (B145695) can be utilized. mdpi.com Studies comparing different solvents for the extraction of phenolics from wheat bran found methanol (B129727) to be more effective than acetone (B3395972) or hexane in conventional extraction setups. researchgate.net

Alkaline Hydrolysis Procedures

Advanced Chromatographic Separation Techniques

The crude extract obtained from plant biomass is a complex mixture. Therefore, advanced chromatographic techniques are essential to isolate this compound and separate it from other isomers (e.g., 5-5'-, 8-O-4'-, and 8-5'-diferulic acids) and monomeric acids like ferulic acid. nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The distribution of a compound between the two phases is determined by its relative solubility in each. libretexts.org

In the context of purifying diferulic acids, LLE is strategically used to clean up the initial extract. Since diferulic acids are carboxylic acids, their solubility is pH-dependent. By adjusting the pH of the aqueous phase, their protonation state can be altered. libretexts.org For example, after alkaline hydrolysis, the diferulates exist as deprotonated carboxylates in the aqueous solution. Upon acidification, they become protonated and more soluble in an organic solvent, allowing their extraction away from water-soluble impurities. wikipedia.orglibretexts.org This process can be repeated to wash the organic extract and remove impurities, forming a crucial preliminary purification step before more sophisticated chromatography. nih.gov

Size Exclusion Chromatography (SEC) is a powerful technique for fractionating the crude phenolic extract. Sephadex LH-20 is a commonly used stationary phase for this purpose. nih.govnih.govuni-hamburg.de This material is a cross-linked dextran (B179266) gel that has been hydroxypropylated, making it suitable for use with both aqueous and organic solvents.

The separation on Sephadex LH-20 is based primarily on molecular size, but also involves partition and adsorption chromatography mechanisms due to the lipophilic nature of the dextran backbone and the hydrophilic hydroxyl groups. nih.gov This dual mechanism makes it particularly effective for separating phenolic compounds. The core application in this context is the group separation of monomeric phenolic acids from the larger dimeric and trimeric acids. nih.govebi.ac.uk The crude extract is loaded onto a Sephadex LH-20 column, and elution is typically carried out with a solvent system such as a methanol-water mixture, sometimes containing a small amount of acid like trifluoroacetic acid to ensure the phenolic acids remain protonated. nih.gov This step yields fractions that are enriched in diferulic acids and significantly depleted of ferulic acid, providing an excellent pre-purification before the final, high-resolution separation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and the final purification of this compound. nih.gov

Analytical Applications: Analytical HPLC is used to identify and quantify this compound in various fractions throughout the purification process. The most common setup involves reversed-phase (RP) chromatography, using a C18 column. jfda-online.compan.olsztyn.pl Separation is achieved using a mobile phase gradient, typically consisting of acidified water (e.g., with acetic or formic acid) and an organic modifier like methanol or acetonitrile. acs.orgjfda-online.com Detection is commonly performed using a UV detector, as phenolic compounds exhibit strong absorbance in the UV range (typically around 320 nm for ferulates). jfda-online.com For unambiguous identification, especially when dealing with complex isomeric mixtures, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS or UHPLC-MS/MS. researchgate.net

Semipreparative Applications: For the isolation of pure this compound in quantities sufficient for use as an analytical standard or for further research (milligram scale), semipreparative HPLC is the final step. nih.govum.edu.mt This technique operates on the same principles as analytical HPLC but uses larger columns (e.g., 10 mm internal diameter or more) and higher flow rates to handle larger sample loads. um.edu.mt Fractions containing the different diferulic acid isomers are collected as they elute from the column. A study successfully used semipreparative RP18-HPLC to isolate approximately 5 mg of the open form and 7 mg of the cyclic form of this compound from an initial 20 g of destarched maize bran. nih.gov

Table 2: Examples of HPLC Conditions for Diferulic Acid Analysis and Purification

Application Column Mobile Phase Detection Reference
Analytical Alltima C18 (5 µm, 4.6 x 250 mm) Gradient of 1.0% acetic acid in water and acetonitrile. UV at 320 nm jfda-online.com
Analytical Shimadzu RP (5 µm, 4.6 x 250 mm) Gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol. MS/MS acs.org
Semipreparative RP18 Not specified, but used for final purification. Not specified nih.govebi.ac.uk

Other Chromatographic Approaches (e.g., Silica (B1680970) Flash Chromatography, Thin-Layer Chromatography)

Beyond high-performance and size-exclusion methods, other chromatographic techniques, including silica flash chromatography and thin-layer chromatography (TLC), serve as valuable tools in the isolation and purification of this compound and related compounds. These methods are often employed for initial fractionation of crude extracts or for monitoring the progress of purification.

Silica Flash Chromatography

Silica flash chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase of silica gel. rsc.orghawachhplccolumn.com This technique is particularly useful for the initial cleanup and fractionation of complex mixtures containing diferulic acid isomers. frontiersin.orgnih.gov The separation is based on the differential adsorption of compounds to the polar silica gel and their solubility in the mobile phase. hawachhplccolumn.com

In the purification of ferulic acid oligomers, including various dehydrodiferulic acids, silica flash chromatography is often the first step after initial extraction. frontiersin.orgnih.gov A crude extract is loaded onto a silica gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. frontiersin.orggoogle.com This process separates the compounds based on their polarity. For instance, in the purification of radically generated ferulate oligomers, a silica column was used with a petroleum ether and ethyl acetate gradient. frontiersin.org

The acidic nature of silica gel can be a concern for acid-sensitive compounds. hawachhplccolumn.comrochester.edu In such cases, the silica gel can be deactivated by washing it with a solvent system containing a small amount of a base like triethylamine. rochester.edulabcluster.com

Table 1: Application of Silica Flash Chromatography in Diferulic Acid-Related Purifications

Parameter Description Source
Stationary Phase Silica gel 60 (15–40 μm or 300-400 mesh) rsc.orgfrontiersin.orgtandfonline.com
Mobile Phase Gradient of petroleum ether and ethyl acetate frontiersin.org
Mixtures of acetone/hexane, ethyl acetate/hexane, or ethanol/hexane google.com
Application Initial fractionation of crude extracts of ferulate oligomers. frontiersin.orgnih.gov
Sample Loading Samples can be loaded as a solution or adsorbed onto silica gel for solid loading. hawachhplccolumn.comrochester.edulibretexts.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and inexpensive analytical technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. mdpi.comsilicycle.comacademicjournals.org Preparative TLC (prep TLC) can also be used for the purification of small quantities of compounds. silicycle.comsorbtech.com

For the analysis of ferulic acid and its derivatives, TLC is typically performed on silica gel 60 F254 plates. academicjournals.org A common mobile phase for separating ferulic acid and related phenolics is a mixture of chloroform, methanol, and formic acid (e.g., 85:15:1, v/v/v). mdpi.comacademicjournals.org After development, the separated compounds can be visualized under UV light (254 nm and 366 nm) or by spraying with various reagents that produce colored spots. academicjournals.org

In preparative applications, after the separation of the mixture on a thicker silica layer, the band corresponding to the desired compound is scraped from the plate. sorbtech.comreddit.com The compound is then eluted from the silica using a suitable solvent. reddit.com This technique was used in the purification of 8-O-4-diferulic acid, where the purity of the isolated compound was confirmed by comparing its TLC profile with a chemically synthesized standard. nih.gov

Table 2: Thin-Layer Chromatography Parameters for Ferulic Acid and Derivatives

Parameter Description Source
Stationary Phase Silica gel 60 F254 plates academicjournals.org
Mobile Phase Chloroform:methanol:formic acid (85:15:1, v/v/v) mdpi.comacademicjournals.org
Visualization UV light (254 nm and 366 nm) academicjournals.org
Spray reagents (e.g., 1% ferric chloride, 1% ethanolic vanillin (B372448) with 10% ethanolic H2SO4) academicjournals.org
Application Qualitative and quantitative analysis, monitoring purification, preparative isolation of small quantities. academicjournals.orgnih.gov

Structural Elucidation and Characterization of 8,8 Diferulic Acid

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of complex organic molecules like 8,8'-diferulic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for providing a complete structural picture.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, which can exist in various forms such as non-cyclic and cyclic (aryltetralin) structures, a full suite of 1D and 2D NMR experiments is essential for complete characterization. researchgate.netresearchgate.net

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the coupling constants (J) between adjacent protons reveal connectivity through covalent bonds.

The ¹H NMR spectrum of the non-cyclic form of this compound would display characteristic signals for the aromatic, vinylic, and methoxy (B1213986) protons. The symmetry of the molecule influences the number and complexity of the signals. Key signals include doublets for the vinylic protons (H-7 and H-8) with a large coupling constant characteristic of a trans configuration, and distinct signals for the aromatic protons on the substituted benzene (B151609) rings. The methoxy groups typically appear as sharp singlets.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Non-cyclic form) Note: Data are representative and compiled based on analysis of related diferulic acid structures and trimers containing the 8,8' linkage. Actual shifts can vary with solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-2/H-2'~7.20d
H-5/H-5'~7.05d
H-6/H-6'~6.85dd
H-7/H-7'~7.60d
H-8/H-8'~4.50d
OCH₃/OCH₃'~3.85s

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shift range for ¹³C is much wider than for ¹H, often allowing for the resolution of every unique carbon atom. oregonstate.edu

For this compound, the ¹³C NMR spectrum shows signals for the carboxyl carbons (C-9) at the most downfield region (typically 165-185 ppm), followed by the aromatic and vinylic carbons (110-150 ppm). oregonstate.edutandfonline.com The key C-8 and C-8' carbons involved in the dimer linkage appear in the aliphatic region, while the methoxy carbons are observed around 55-60 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (Non-cyclic form) Note: Data are representative and compiled based on analysis of related diferulic acid structures and general chemical shift ranges. Actual shifts can vary with solvent and experimental conditions.

Carbon AssignmentChemical Shift (δ, ppm)
C-1/C-1'~126.0
C-2/C-2'~111.5
C-3/C-3'~148.2
C-4/C-4'~149.5
C-5/C-5'~116.0
C-6/C-6'~123.5
C-7/C-7'~145.0
C-8/C-8'~45.0
C-9/C-9'~168.0
OCH₃/OCH₃'~56.0

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. frontiersin.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 and H-6) and, critically, between the vinylic proton H-7 and the methine proton H-8, confirming the side-chain structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the signal for the methoxy protons (~3.85 ppm) would correlate with the methoxy carbon signal (~56.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation.

The combined application of these 2D NMR techniques provides irrefutable evidence for the this compound structure and is essential for its characterization, especially when analyzing complex mixtures containing multiple isomers. frontiersin.orgnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like phenolic acids without causing significant fragmentation in the ion source. rjptonline.org For this compound (C₂₀H₁₈O₈, molecular weight 386.35 g/mol ), ESI-MS analysis in negative ion mode typically shows a prominent deprotonated molecular ion [M-H]⁻ at an m/z of 385. up.ac.zanih.gov

Table 3: ESI-MS Data for this compound

IonModeCalculated m/zObserved m/z
[M-H]⁻Negative385.0923~385.1

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by isolating the molecular ion (e.g., m/z 385) and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that can help distinguish between different diferulic acid isomers. While the fragmentation pattern is unique for each isomer, common losses for phenolic acids include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. The specific fragmentation pathway of the 8,8' isomer would be compared against synthetic standards or other isomers to confirm its identity. up.ac.za

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, like other phenolic acids, possesses polar functional groups (carboxyl and hydroxyl groups) that render it non-volatile. scispace.com Consequently, a chemical modification step known as derivatization is essential prior to GC-MS analysis. nanobioletters.com This process replaces the active hydrogens on the polar groups with nonpolar moieties, increasing the compound's volatility and thermal stability. nanobioletters.commdpi.com

The most common derivatization method for phenolic acids, including diferulic acid isomers, is silylation. scispace.com This typically involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture containing trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) esters and ethers. mdpi.comnih.gov The resulting per-TMS derivative of this compound is sufficiently volatile for gas chromatographic separation.

Upon entering the mass spectrometer, the derivatized molecule undergoes electron ionization (EI), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into characteristic ions. The mass spectrum provides a unique fingerprint for the compound. While specific fragmentation data for the 8,8'-isomer is not extensively published, analysis of the closely related 5,5'-diferulic acid tetra-TMS derivative provides a strong model for the expected fragmentation pattern. researchgate.net The mass spectrum is characterized by a prominent molecular ion and specific fragment ions that are diagnostic of the structure.

Key expected ions in the mass spectrum of tetra-TMS this compound include:

Molecular Ion (M⁺): This ion represents the intact, derivatized molecule. For the tetra-TMS derivative of diferulic acid (C₂₀H₁₈O₈), the expected mass would be m/z 674. researchgate.net

[M-15]⁺: A common fragment resulting from the loss of a methyl group (•CH₃) from one of the TMS groups. researchgate.net

Characteristic TMS Ions: The presence of TMS groups gives rise to highly characteristic, low-mass ions that are indicative of the derivatization process. These include the trimethylsilyl cation at m/z 73 and the pentamethylsiloxanyl cation at m/z 147. researchgate.netkyoto-u.ac.jp

The table below summarizes the key mass-to-charge (m/z) ratios and their interpretations for the GC-MS analysis of silylated diferulic acids, based on data from closely related isomers. researchgate.net

m/z (Mass-to-Charge Ratio)InterpretationSignificance
674Molecular Ion [M]⁺Confirms the molecular weight of the tetra-TMS derivative.
659[M-15]⁺ or [M-CH₃]⁺Characteristic loss of a methyl radical from a TMS group.
147[(CH₃)₃Si-O-Si(CH₃)₂]⁺Fragment ion characteristic of silylated phenols.
73[Si(CH₃)₃]⁺Base peak or significant ion confirming the presence of TMS groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems within a molecule. The UV-Vis spectrum of this compound is primarily dictated by its phenylpropanoid structure, which contains conjugated double bonds and aromatic rings.

Ferulic acid, the monomeric precursor, typically exhibits a strong absorption maximum (λmax) around 320-325 nm. nanobioletters.comresearchgate.net The process of dimerization to form this compound can lead to shifts in the absorption maxima and changes in molar absorptivity depending on the nature of the linkage and the resulting electronic structure. researchgate.net Phenolic compounds are generally characterized by an absorption band near 280 nm, with a more intense band at higher wavelengths corresponding to the hydroxycinnamic acid chromophore. nih.govresearchgate.net For diferulic acid isomers like 8-O-4'-diferulic acid, the λmax has been reported at 323 nm in ethanol (B145695). nih.gov This indicates that the primary chromophore system is largely retained in the dimer. The absorption spectrum provides a useful method for the detection and quantification of these compounds.

The table below presents typical UV-Vis absorption data for ferulic acid and related dehydrodimers.

CompoundSolventλmax (nm)Reference
Ferulic Acid50% aq. 2-methoxyethanol~325 researchgate.net
Ferulic AcidNot Specified320 researchgate.net
8-O-4'-Diferulic AcidEthanol323 nih.gov

Confirmation of Linkage Types and Stereochemistry

While mass spectrometry and UV-Vis spectroscopy can identify a compound as a diferulic acid, they are often insufficient to definitively establish the specific linkage (e.g., 8-8', 8-5', 5-5') or the stereochemistry of the chiral centers formed during dimerization. researchgate.net For this level of detailed structural elucidation, more advanced analytical techniques are required, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. researchgate.netweebly.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously confirm the 8-8' linkage. mdpi.comresearchgate.net

¹H NMR: Provides information on the chemical environment and number of different types of protons.

¹³C NMR: Identifies all unique carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those separated by two or three bonds (³JHH), revealing which protons are adjacent to each other. libretexts.org

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to four bonds, ²⁻⁴JCH). This experiment is crucial for connecting molecular fragments and establishing the specific 8-8' linkage between the two ferulic acid units. mdpi.comresearchgate.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule. researchgate.netadmin.ch

By piecing together the information from these experiments, a complete and unambiguous structural assignment of the this compound isomer can be achieved. mdpi.com

Circular Dichroism (CD) Spectroscopy is a specialized technique used to investigate the stereochemical properties of chiral molecules. libretexts.org Since the 8-8' coupling creates chiral centers, the resulting diferulic acid molecule is optically active. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral centers. By comparing the experimental CD spectrum to simulated spectra from computational models (e.g., using DP4+ analysis), the absolute configuration of the stereoisomers can be determined with a high degree of confidence. acs.org

Mechanistic Biological Roles of 8,8 Diferulic Acid in Plant Systems

Contribution to Plant Cell Wall Stiffening and Rigidity

8,8'-Diferulic acid is a key player in the structural integrity of plant cell walls, contributing significantly to their stiffening and rigidity. researchgate.net This compound is formed through the oxidative coupling of two ferulic acid molecules, which are themselves ester-linked to polysaccharides within the cell wall matrix, such as arabinoxylans in grasses. researchgate.netagriculturejournals.cz This dimerization creates cross-links between polysaccharide chains, effectively forming a more rigid and fortified network. agriculturejournals.czwikipedia.orgfrontiersin.org This cross-linking process is particularly important in the cessation of cell elongation, as the resulting rigid cell walls restrict further expansion. usp.brtandfonline.com

The formation of this compound is catalyzed by peroxidases located in the cell wall. researchgate.net Studies on pine hypocotyls have shown that the amount of 8,8'-coupled dehydrodiferulic acid increases with the age of the hypocotyl and is more abundant in the basal, non-growing regions. researchgate.net This spatial and temporal distribution correlates with increased peroxidase activity, suggesting a direct role for this specific dimer in the process of cell wall stiffening as the tissue matures. researchgate.net The cross-linking of cell wall polysaccharides by diferulic acids, including the 8,8' isomer, leads to a notable increase in the mechanical strength of the cell wall. frontiersin.org This reinforcement not only provides structural support to the plant but also acts as a physical barrier against pathogens. frontiersin.orgcore.ac.uk

The introduction of these phenolic cross-links can make the cell wall more compact and less permeable to water, which can be a mechanism to maintain turgor under stress conditions. nih.gov While lignin (B12514952) is a major contributor to the rigidity of secondary cell walls, the cross-linking by diferulic acids provides a crucial mechanism for stiffening primary cell walls, especially in grasses. nih.govresearchgate.net

Role in Cell-Cell Adhesion and Tissue Mechanical Properties (e.g., Thermal Stability of Texture in Chinese Water Chestnut)

Studies involving the selective chemical extraction of cell wall components from CWC tissue have provided strong evidence for the specific role of the aryltetralin form of this compound. nih.govacs.org In these experiments, the mechanical strength of CWC tissue strips was measured before and after treatment with alkali solutions of increasing strength. nih.govacs.orgacs.org It was observed that the tissue softened, and cell separation became easier only after the loss of the this compound (aryltetralin form), even though other ferulic acid dimers were released earlier in the extraction process. nih.govacs.orgacs.org This suggests that this particular dimer is crucial for maintaining strong cell-cell adhesion. nih.govacs.orgacs.org

Table 1: Impact of this compound on Plant Tissue Properties
PropertyRole of this compoundSupporting Evidence
Cell Wall StiffeningForms cross-links between polysaccharide chains, increasing rigidity. agriculturejournals.czwikipedia.orgfrontiersin.orgIncreased levels found in mature, non-growing plant tissues. researchgate.net
Cell-Cell AdhesionStrengthens the bond between adjacent cells. nih.govacs.orgLoss of the aryltetralin form correlates with tissue softening in Chinese water chestnut. nih.govacs.org
Thermal StabilityContributes to the maintenance of texture at high temperatures. nih.govacs.orgacs.orgChinese water chestnut retains crispness due to these cross-links. nih.govacs.org

Influence on Plant Cell Wall Extensibility and Digestibility

The formation of this compound cross-links has a profound impact on the extensibility and digestibility of plant cell walls. The cross-linking of polysaccharide chains by diferulic acids, including the 8,8' isomer, is a key factor in the cessation of cell elongation. usp.brtandfonline.com As these cross-links form, the cell wall becomes more rigid and less extensible, thereby limiting the ability of the cell to expand. tandfonline.comtandfonline.com This process is a natural part of plant development, contributing to the final size and shape of cells and tissues.

This increased rigidity and cross-linking, however, also presents a significant challenge for the enzymatic digestion of plant biomass. researchgate.netwhiterose.ac.uk The complex network of phenolic cross-links, including those formed by this compound, makes the cell wall more recalcitrant to degradation by enzymes. researchgate.netwhiterose.ac.uk This is a major factor limiting the efficiency of converting lignocellulosic biomass into biofuels and reducing the nutritional value of forage for animals. researchgate.netwhiterose.ac.uk The ferulate cross-links act as a physical barrier, hindering the access of cellulases and xylanases to the polysaccharide chains they are meant to break down. core.ac.ukresearchgate.net

Research has shown a correlation between the content of diferulic acids and the mechanical properties of the cell wall. tandfonline.com For instance, in rice coleoptiles, an increase in wall-bound ferulic and diferulic acids is associated with a decrease in cell wall extensibility. tandfonline.com Conversely, conditions that lead to rapid cell elongation are often associated with lower levels of these phenolic cross-links. tandfonline.com Therefore, understanding the mechanisms of this compound formation and deposition is a critical area of research for improving the digestibility of plant-based materials for various applications. researchgate.net

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms

This compound exhibits potent antioxidant properties in vitro, acting as an effective scavenger of free radicals. wikipedia.orgcapes.gov.br The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. tandfonline.com The resulting phenoxy radical is stabilized by resonance, preventing the propagation of radical chain reactions. tandfonline.comsci-hub.se

The structure of this compound, with its two phenolic hydroxyl groups and extensive conjugated system, contributes to its radical scavenging efficacy. nih.gov The presence of electron-donating methoxyl groups on the phenolic rings further enhances the stability of the phenoxy radical formed upon hydrogen donation. sci-hub.senih.gov Studies have demonstrated the ability of this compound to scavenge various radicals, including the stable 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation. capes.gov.brnih.gov

On a molar basis, diferulic acids, including the 8,8' isomer, are generally more effective scavengers of free radicals and inhibitors of lipid peroxidation than ferulic acid monomers. wikipedia.org However, the antioxidant efficacy can vary significantly between different diferulic acid isomers, highlighting the importance of the linkage type between the two ferulic acid units. tandfonline.comtandfonline.com

For instance, studies comparing various dimers have shown that the 5,5'-diferulic acid, with its two phenolic hydroxyls and extensive conjugation, is a better antioxidant than ferulic acid. tandfonline.com In contrast, some dimers with less favorable structures may exhibit lower antioxidant activity in certain assays. tandfonline.com Research on a range of synthesized dehydrodiferulic acids has shown that most dimeric forms have a higher radical-scavenging ability than the ferulic acid monomer. nih.gov The antioxidant properties are influenced by the number of phenolic hydroxyl groups, the presence of electron-donating groups, and the stability of the transient structures formed during the radical scavenging process. nih.gov

Table 2: Comparative Antioxidant Activity of Ferulic Acid and its Dimers
CompoundRelative Antioxidant EfficacyKey Structural Features
Ferulic AcidBaselineOne phenolic hydroxyl group. tandfonline.com
This compoundGenerally higher than ferulic acid. wikipedia.orgnih.govTwo phenolic hydroxyl groups, extensive conjugation. nih.gov
5,5'-Diferulic AcidHigher than ferulic acid. tandfonline.comTwo phenolic hydroxyl groups, six sites for unpaired electrons. tandfonline.com
8-O-4'-Diferulic AcidBetter antioxidant than ferulic acid in both lipid and aqueous phases. tandfonline.comnih.govFully conjugated system. tandfonline.com

This compound has been shown to be an effective inhibitor of lipid peroxidation. wikipedia.orgcapes.gov.br Lipid peroxidation is a destructive chain reaction initiated by free radicals that can damage cell membranes. Antioxidants like this compound can interrupt this process by scavenging the initiating radicals or by breaking the chain reaction.

The efficacy of this compound in inhibiting lipid peroxidation has been demonstrated in model systems, such as ascorbate/iron-induced peroxidation of phosphatidylcholine liposomes. capes.gov.brtandfonline.comnih.gov In these assays, this compound was able to significantly reduce the extent of peroxidation. capes.gov.br Diferulic acids, in general, are more potent inhibitors of lipid peroxidation than ferulic acid on a molar basis. wikipedia.org This enhanced activity may be related to their ability to partition into the lipid phase and effectively neutralize lipid peroxyl radicals. The structural features that contribute to their radical scavenging ability, such as the phenolic hydroxyl groups and stabilized resonance structures, are also key to their ability to inhibit lipid peroxidation. tandfonline.comnih.gov

Synthetic Strategies for 8,8 Diferulic Acid and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis offers a controlled way to produce specific diferulic acid isomers. These methods often involve the oxidative coupling of ferulic acid or its derivatives.

Dehydrodimerization Reactions of Ferulic Acid and Derivatives

The formation of diferulic acids occurs through the oxidative coupling of ferulic acid monomers. hmdb.carothamsted.ac.uk This process, known as dehydrodimerization, involves the generation of phenoxy radicals from ferulic acid or its esters, which then couple in various ways to form a range of dimers, including the 8,8'-linked isomers. nih.govrothamsted.ac.ukresearchgate.net Several reagents and reaction conditions have been explored to achieve this transformation. For instance, ferric chloride (FeCl₃) has been used to synthesize a ferulic acid dilactone, which serves as a precursor to 8,8'-coupled diferulic acids. nih.gov

These radical coupling reactions can lead to a variety of linkage types, including 5-5', 8-5', 8-O-4', and 8,8'-coupled dimers. nih.govrsc.orgnih.gov The distribution of these isomers is influenced by the reaction conditions and the specific derivatives of ferulic acid used. Synthetic routes have been developed for several isomeric dehydrodimers of ferulic acid, providing the necessary standards for their identification and quantification in plant cell wall extracts. rsc.orgcapes.gov.br

Specific Synthetic Routes for 8,8'-Coupled Isomers

The synthesis of specific 8,8'-coupled diferulic acid isomers often involves multi-step procedures. A key intermediate in some of these syntheses is 3,6-bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuro-[3,4-c]furan-1,4-dione, an 8-8-coupled ferulic acid dilactone. nih.gov This dilactone can be produced from ferulic acid through radical coupling and subsequently treated with acid or alkali to yield different forms of 8,8'-diferulic acid. nih.gov

For example, treatment of the ferulic acid dilactone with sodium hydroxide (B78521) can lead to the formation of 8-8-c diferulic acid or a hydrolyzed product, depending on the concentration of the base. nih.gov Acid-catalyzed transformations of the dilactone in alcohols can produce the corresponding 8-8-c diferulic acid esters. nih.gov These methods allow for the targeted synthesis of specific 8,8'-isomers, which are essential for detailed structural and functional studies.

Table 1: Synthetic Routes to this compound Isomers

Precursor Reagent/Condition Major Product(s) Reference
Ferulic Acid Ferric Chloride (FeCl₃) 3,6-bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuro-[3,4-c]furan-1,4-dione (FA dilactone) nih.gov
FA dilactone 0.1 M NaOH (<15 eq.) 8-8-c diferulic acid nih.gov
FA dilactone 0.5 M NaOH (15 eq.) Hydrolysis product nih.gov
FA dilactone Dry HCl in Methanol (B129727) 8-8-c dimethyl diferulic acid ester nih.gov

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods provide an alternative to chemical synthesis, often offering higher specificity and milder reaction conditions. Peroxidases are commonly employed for the dimerization of ferulic acid and its esters.

Peroxidase-Catalyzed Dimerization in Controlled Environments

Peroxidases, in the presence of hydrogen peroxide (H₂O₂), catalyze the one-electron oxidation of ferulic acid and its esters to form phenoxy radicals. wikipedia.orgresearchgate.netsgu.ac.id These radicals then couple to form various diferulic acid isomers. Horseradish peroxidase is a frequently used enzyme for this purpose. researchgate.netnih.gov

The enzymatic synthesis can be controlled to favor the production of certain dimers. For instance, using ethyl ferulate as a substrate with horseradish peroxidase can yield a mixture of diferulates, with 5-5' and 8-5' isomers being prominent. researchgate.netnih.gov While the focus has often been on other isomers, the peroxidase/H₂O₂ system is a fundamental approach for generating ferulate dimers and oligomers, which would include 8,8'-coupled products as part of the complex mixture. researchgate.netnih.gov The reaction conditions, such as substrate concentration, enzyme concentration, and pH, can be optimized to influence the product distribution. nih.gov

Production of Labeled Diferulic Acids for Research (e.g., ¹³C-labeled)

For quantitative studies and as internal standards in mass spectrometry-based analyses, isotopically labeled diferulic acids are invaluable. tandfonline.com The synthesis of ¹³C-labeled diferulic acids allows for accurate quantification of their naturally occurring counterparts in complex biological matrices.

A method for preparing [9,9′-¹³C₂]-5,5′-DFA has been reported, which serves as an excellent internal standard for GC-MS quantification. tandfonline.com Similar strategies can be adapted for the synthesis of labeled this compound isomers. The general approach involves using a labeled precursor in the synthetic route. For instance, [1-¹³C]-methyl diethylphosphonoacetate (B8399255) can be used in a Wittig-type reaction to introduce the ¹³C label into the propenoic acid side chain of the ferulate monomer, which is then dimerized. tandfonline.com Eighteen different di- and triferulic acids have been synthesized in both non-labeled and ¹³C-labeled forms to be used as standards. researchgate.net

Analytical Quantification and Profiling of 8,8 Diferulic Acid

High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of phenolic compounds, including diferulic acids. Methods typically involve reverse-phase chromatography coupled with UV or Diode Array Detection (DAD) for quantification.

Detailed research findings indicate that after alkaline hydrolysis to release ester-linked diferulates from the plant cell wall matrix, the extracts are analyzed using a C18 reverse-phase column. tandfonline.com Gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection is typically performed at wavelengths around 280 nm or 320-323 nm, where phenolic compounds exhibit strong absorbance. tandfonline.comnih.gov

While HPLC-UV/DAD is robust for general quantification of phenolic dimers, it has limitations in distinguishing between the various isomers of diferulic acid, which often co-elute or have very similar retention times and UV spectra. For instance, in studies on wheat bran, while major dimers like 5-5-diFA and 8-O-4-diFA were readily quantified, the cyclic and non-cyclic forms of 8,8'-diferulic acid were not detected, highlighting the challenges in resolving all isomers with this method alone. nih.gov Preparative HPLC can be used to isolate specific dimers, such as 8-O-4-diFA, for further structural confirmation by techniques like NMR and mass spectrometry. tandfonline.com

Table 1: Typical HPLC Parameters for Diferulic Acid Analysis This table is interactive. Users can sort and filter the data.

Parameter Description Common Values/Settings
Column Stationary Phase Reverse-phase C18 or Phenyl-Hexyl
Dimensions 250 mm x 4.6 mm, 150 mm x 4.5 mm
Particle Size 2.6 µm, 5 µm
Mobile Phase Solvent A Water with 0.01-0.5% formic acid or trifluoroacetic acid
Solvent B Acetonitrile or Methanol with 0.01% formic acid
Elution Mode Gradient
Flow Rate Analytical 0.5 - 1.5 mL/min
Preparative 2.5 - 8.0 mL/min tandfonline.comnih.gov
Detection Type UV or Diode Array Detector (DAD)
Wavelength 280 nm, 320 nm, 323 nm tandfonline.comnih.gov

| Temperature | Column Oven | 23°C - 35°C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, has become the method of choice for the comprehensive profiling of diferulate isomers. researchgate.net This technique offers superior sensitivity and specificity, allowing for the separation and confident identification of isomers that are indistinguishable by HPLC-UV alone. researchgate.net

The methodology relies on the unique fragmentation patterns of each isomer generated through Collision-Induced Dissociation (CID). researchgate.net By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, researchers can selectively quantify individual isomers, even at very low concentrations in complex mixtures. rsc.org For example, characteristic product ions have been identified for 8-8-non-cyclic and 8-8-cyclic isomers, enabling their differentiation from other forms like 8-O-4- and 5-5-linked diferulates. researchgate.net This approach allows for direct analysis of diferulates in hydrolyzed or pretreated biomass samples, such as corn stover, with minimal sample preparation. researchgate.net The high sensitivity of LC-MS/MS makes it invaluable for detecting trace-level metabolites in various biological matrices. nih.govlongdom.org

Table 2: Research Findings on LC-MS/MS Analysis of Diferulate Isomers This table is interactive. Users can sort and filter the data.

Isomer Precursor Ion [M+H]+ (m/z) Characteristic Product Ions (m/z) Research Context Citation
8-8-non-cyclic-diFA 387 341, 323, 297, 193 Identified in NaOH-hydrolyzed corn stover. researchgate.net
8-8-cyclic-diFA 387 341, 323, 297, 193 Identified in NaOH-hydrolyzed corn stover. researchgate.net
8-O-4-diFA 387 341, 223, 195, 193, 177 One of the most abundant dimers in barley and wheat bran. nih.govebi.ac.uk researchgate.net
5-5-diFA 387 341, 323, 297, 282, 193 Common dimer found in various plant cell walls. researchgate.net
8-5-cyclic-diFA 387 341, 323, 297, 282, 193 Identified in plant cell wall hydrolysates. researchgate.net

| 8-5-non-cyclic-diFA | 387 | 369, 341, 325, 193 | Predominant form in sugar beet pulp. | researchgate.netebi.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic acids, though it requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. tandfonline.comspectroscopyonline.com For compounds like this compound, which possess polar carboxyl and hydroxyl groups, derivatization is essential for successful passage through the GC system. spectroscopyonline.com

The most common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. tandfonline.com Other methods include methylation to convert carboxylic acids to their corresponding methyl esters. tandfonline.com Following derivatization, the now-volatile compounds are separated on a capillary column (e.g., HP-5% phenylmethylpolysiloxane) and detected by a mass spectrometer. mdpi.com The use of isotopically labeled internal standards, such as [¹³C₂]-labeled diferulic acid isomers, allows for accurate quantification via isotope dilution, which is particularly effective for analyzing endogenous compounds in plant tissues. tandfonline.com While robust, the need for derivatization adds a step to sample preparation and must be carefully controlled for reproducibility. scirp.org

Table 3: Example Protocol for GC-MS Analysis of Derivatized Diferulic Acids This table is interactive. Users can sort and filter the data.

Step Procedure Details
1. Extraction Alkaline Saponification Release of ester-bound diferulic acids from the sample matrix.
2. Purification HPLC or SPE Initial purification of the diferulic acid fraction. tandfonline.com
3. Derivatization Silylation or Methylation Conversion to volatile TMS or methyl derivatives using standard reagents (e.g., BSTFA/TMCS for silylation). tandfonline.comcreative-proteomics.com
4. GC Separation Column Fused silica (B1680970) capillary column (e.g., HP-5% phenylmethylpolysiloxane, 30 m x 0.25 mm). mdpi.com
Carrier Gas Helium. mdpi.com
Temperature Program e.g., Initial 60°C, ramp at 5°C/min to 300°C, hold for 10 min. mdpi.com
5. MS Detection Ionization Mode Electron Ionization (EI) at 70 eV. tandfonline.com
Analysis Mode Full Scan for identification or Selected Ion Monitoring (SIM) for quantification. mdpi.com

| 6. Quantification | Internal Standard | Isotope dilution using a stable isotope-labeled standard (e.g., [¹³C₂]-5,5'-DFA). tandfonline.com |

Method Development for Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as plant tissues, foods, and physiological fluids, presents significant challenges that necessitate careful method development. hmdb.ca These challenges include the low natural abundance of the compound, the chemical similarity and co-elution of its various isomers, and interference from the sample matrix itself. researchgate.netuea.ac.uk

A critical first step in analyzing plant-derived material is the liberation of diferulic acids from their ester linkages to cell wall polysaccharides like arabinoxylans. This is typically achieved through alkaline hydrolysis (saponification) using sodium hydroxide (B78521). jst.go.jp However, the conditions of this hydrolysis must be optimized to ensure complete release without causing degradation of the target analytes.

Following hydrolysis, sample cleanup and concentration are often required. Solid-Phase Extraction (SPE) is a common technique used to remove interfering substances and enrich the phenolic fraction before chromatographic analysis. researchgate.net For highly complex matrices, multi-step chromatographic purification may be necessary. nih.gov

The choice of analytical instrumentation is paramount. As discussed, while HPLC-UV is suitable for quantifying total or major diferulic acids, the complexity of isomeric mixtures found in biological samples often demands the higher resolution and specificity of UHPLC-MS/MS. researchgate.netnih.gov Developing a robust LC-MS/MS method involves optimizing chromatographic separation to resolve as many isomers as possible and fine-tuning MS parameters (e.g., collision energies) to generate unique, identifying fragment ions for each isomer. researchgate.netrsc.org In some LC-MS applications, derivatization is employed not for volatility, but to enhance ionization efficiency and improve detection sensitivity by introducing a readily ionizable moiety to the target molecule. longdom.orgmdpi.com This strategy is particularly useful when analyzing trace amounts of these compounds in challenging biofluids. longdom.org

Advanced Research Perspectives and Potential Utilities of 8,8 Diferulic Acid

Role in Lignocellulosic Biomass Valorization and Biorefining Processes

8,8'-Diferulic acid, as a component of the broader family of diferulic acids (diFAs), plays a significant role in the structural recalcitrance of lignocellulosic biomass. This recalcitrance presents a major challenge in biorefining processes, which aim to convert plant matter into biofuels, biochemicals, and other value-added products. researchgate.netcelignis.com Diferulic acids, including the 8,8'-isomer, create covalent cross-links between polysaccharide chains (primarily arabinoxylans in grasses) and between polysaccharides and lignin (B12514952). mdpi.comfrontiersin.orgfrontiersin.org These phenolic bridges increase the rigidity and structural integrity of the plant cell wall, making it resistant to enzymatic degradation. frontiersin.orgresearchgate.net

The valorization of lignocellulosic biomass, such as maize bran, wheat straw, and sugarcane bagasse, is often hindered by these cross-links. researchgate.netresearchgate.net The process of breaking down this biomass to release fermentable sugars and other useful chemicals is a key focus of biorefineries. acs.orgntu.edu.sg Research has shown that the presence and concentration of diferulate cross-links are directly related to the difficulty of this breakdown. mdpi.com For instance, lower levels of diferulates in maize silage have been associated with smaller particle size after chopping and higher cell wall surface exposure, leading to improved digestibility and milk production in cows. mdpi.com

Enzymatic hydrolysis using feruloyl esterases (FAEs) is a key strategy employed in biorefining to break the ester bonds linking ferulic acid and its dimers to polysaccharides. frontiersin.orgresearchgate.net This action helps to deconstruct the complex lignocellulosic matrix, improving the accessibility of cellulases and hemicellulases to the carbohydrate backbone. nih.govtandfonline.com The release of diferulic acids during pretreatment processes is an indicator of the breakdown of these cross-links. researchgate.net Understanding the specific types and quantities of diferulates, such as 8,8'-diFA, released during different pretreatments (e.g., alkaline hydrolysis or steam explosion) is crucial for optimizing the efficiency of biomass conversion and for developing more effective enzyme cocktails for industrial applications. researchgate.netresearchgate.net Therefore, the study of this compound and its related compounds is integral to advancing lignocellulosic valorization and creating more efficient and economically viable biorefining pathways. csic.es

Application in Studies of Plant Cell Wall Dynamics and Biogenesis

This compound is a critical molecule for researchers studying the formation, structure, and dynamic properties of plant cell walls. tandfonline.com As a dehydrodimer of ferulic acid, its primary role is to form covalent cross-links within the cell wall matrix. nih.govscilit.com This cross-linking is a key event in the maturation and stiffening of the cell wall, particularly in grasses (Poaceae), where it connects arabinoxylan chains. frontiersin.org The formation of these diferulate bridges, mediated by peroxidases, is believed to terminate cell elongation by making the wall more rigid. researchgate.netusp.br

The study of specific diferulate isomers provides insight into the architecture of the cell wall. Research on dark-grown pine hypocotyls revealed that the 8,8'-coupled diferulic acid was the most abundant dehydrodimer, and its concentration changed significantly with the age and location along the hypocotyl axis. researchgate.net This suggests a specific role for the 8,8'-isomer in the process of cell wall stiffening during growth. researchgate.net The presence of various diFA isomers, including 8,8'-diFA, 8-O-4'-diFA, and 5-5'-diFA, in different plant tissues and species highlights the complexity and diversity of cell wall construction. mdpi.comresearchgate.net

Investigating the relationship between diferulate content and the mechanical properties of the cell wall is an active area of research. nih.gov For example, studies have linked the formation of phenolic cross-links to the cell wall's ability to act as a barrier against pathogens and environmental stress. researchgate.netnih.gov By analyzing the types and amounts of diferulates like 8,8'-diFA in different plant lines or under various growth conditions, scientists can better understand the biochemical mechanisms that control cell wall extensibility, integrity, and defense. mdpi.comcapes.gov.br

Table 1: Predominant Diferulic Acid Isomers in Various Plant Sources
Plant SourcePredominant Diferulic Acid Isomer(s)Reference
Maize Bran8-O-4'-diFA, 8-5'-benzofuran-diFA researchgate.netup.ac.za
Wheat Bran8-O-4'-diFA, 5-5'-diFA, 8-5'-benzofuran-diFA tandfonline.com
Barley Bran5,5'-diFA wikipedia.org
Sugar Beet Pulp8-O-4'-diFA, 8,5'-diFA wikipedia.orgwikipedia.org
Pine Hypocotyls8,8'-diFA researchgate.net

Development of Analytical Standards for Phytochemical Research

The accurate identification and quantification of this compound and other isomers in complex plant extracts are fundamental to phytochemical research. plantsjournal.comnih.gov However, most diferulic acids, including the 8,8'-isomer, are not widely available commercially and must often be synthesized or isolated from natural sources to serve as analytical standards. wikipedia.org The synthesis of these compounds can be complex, but established laboratory methods exist. For example, ferulic acid can be prepared through the condensation of vanillin (B372448) and malonic acid, and this monomer can then be used as a precursor for synthesizing various dimers. chemicalbook.com

Once obtained, these purified standards are essential for calibrating analytical instruments and validating detection methods. myfoodresearch.comnih.gov High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are common techniques used for the separation and identification of diferulate isomers from plant cell wall hydrolysates. researchgate.netwikipedia.org For instance, an ultrahigh-performance liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS) method has been developed that can distinguish between various isomers, such as 8-O-4-, 8-8-non-cyclic, 8-8-cyclic, and 5-5-linked forms, based on their characteristic product ions from collision-induced dissociation. researchgate.net

Having pure this compound as a reference allows researchers to create calibration curves for precise quantification and to confirm the identity of peaks in chromatograms from plant samples. acs.org This is crucial for studies comparing the cell wall composition of different plant varieties, investigating the effects of genetic modifications, or assessing how environmental conditions impact cell wall cross-linking. csic.esacs.orgherbmedpharmacol.com The availability of these standards underpins the reliability and comparability of data across different studies in plant science, food chemistry, and biomass research.

Investigation of Cross-linking Mechanisms for Bio-based Material Science

The inherent ability of this compound and other diferulates to form stable, covalent cross-links is being explored for the development of novel bio-based materials. probiologists.com This research area leverages the natural cross-linking function of these molecules, which provides structural integrity to plant cell walls, and applies it to create new polymers and gels with specific properties. wikipedia.orgresearchgate.net

A primary focus is the creation of hydrogels from polysaccharides like arabinoxylans, which are abundant in cereal brans. probiologists.com When feruloylated arabinoxylans are treated with enzymes like laccase or peroxidases, the attached ferulic acid residues undergo oxidative coupling to form diferulic and triferulic acid cross-links. nih.govmdpi.com This process transforms the polymer solution into a three-dimensional gel network. probiologists.com The type of diferulate formed (e.g., 5-5', 8-5', 8-O-4', or 8-8') influences the final properties of the gel, such as its elasticity and stability. probiologists.com

These bio-based hydrogels have potential applications in the food industry as texturizing agents and in the biomedical field for applications like drug delivery systems, as the gels can be designed to be resistant to digestion. probiologists.comnih.gov For example, laccase can catalyze the formation of diferulic acid, inducing a hydrogel network in a reaction that consumes oxygen. nih.gov Researchers are investigating how to control the cross-linking process to tailor the mechanical properties of these materials. Understanding the specific contribution of each isomer, including 8,8'-diFA, to the network's architecture is key to designing materials with desired characteristics for advanced applications in regenerative medicine and material science. researchgate.netnih.gov

Q & A

Q. What analytical challenges arise in distinguishing this compound from its isomers (e.g., 8-5'-benzofuran or 8-O-4')?

  • Methodological Answer : Isomers share similar molecular weights (m/z 385) but differ in fragmentation patterns. For 8-5'-benzofuran forms, observe CO2 loss (m/z 341) in MS/MS. Use reference standards or literature spectral libraries (e.g., Bunzel et al., 2005) for structural validation .

Q. How do alkaline pretreatments affect the stability of this compound?

  • Methodological Answer : Alkaline conditions (pH >10) hydrolyze ester bonds but may degrade diferulic acids. Monitor degradation products (e.g., ferulic acid monomers) via HPLC and compare with untreated controls. Adjust pretreatment duration and temperature to minimize decomposition .

Q. Does this compound significantly contribute to cell wall cross-linking in grasses?

  • Methodological Answer : While this compound forms cross-links in arabinoxylan, enzymatic hydrolysis studies show its removal has limited impact on xylose release. Use atomic force microscopy (AFM) or NMR to assess mechanical rigidity in cell wall models with/without diferulic acids .

Q. How can researchers detect and characterize diferulic acid trimers in plant tissues?

  • Methodological Answer : Trimers (m/z ~578–596) are identified via LC-MS but require external standards for quantification. Compare fragmentation patterns with published spectra (e.g., Bunzel et al., 2006) and validate using alkaline hydrolysis to release bound forms .

Q. What validation strategies ensure accurate MS/MS data interpretation for diferulic acids?

  • Methodological Answer : Cross-validate spectra with synthetic standards or enzymatically hydrolyzed extracts. Use high-resolution MS (HRMS) to confirm molecular formulas and isotopic patterns. For ambiguous peaks, employ orthogonal methods like NMR or UV spectral matching .

Q. How do metabolic pathways influence the bioavailability of this compound in vivo?

  • Methodological Answer : Administer this compound to model organisms (e.g., mice) and profile urinary metabolites via LC-MS. Look for decarboxylated derivatives or conjugated forms (e.g., glucuronides) to assess absorption and biotransformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.